BenchChemオンラインストアへようこそ!

4,5-Diphenylisoxazole

COX-2 inhibition anti-inflammatory structure-activity relationship

Procure 4,5-diphenylisoxazole (CAS 14677-21-5) as the essential unsubstituted parent scaffold. This core heterocycle is mandatory for introducing C-5 CF₃ and C-3 para-methylsulfonylphenyl substituents that achieve COX-2 selectivity indices exceeding 500,000—over 1,200-fold greater than celecoxib. It also enables aminoalkoxy-substituted anti-osteoporotic derivatives demonstrating 194% mineralization activity. Substituent-dependent pharmacological divergence renders derivatives non-substitutable; SAR exploration requires this specific parent scaffold. Verified photochemical reactivity necessitates light-protected storage.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
CAS No. 14677-21-5
Cat. No. B084616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diphenylisoxazole
CAS14677-21-5
Synonyms4,5-Diphenylisoxazole
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(ON=C2)C3=CC=CC=C3
InChIInChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-16-17-15(14)13-9-5-2-6-10-13/h1-11H
InChIKeyPHHYPNOXXPWYII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 1 milligram / 100 grams / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diphenylisoxazole (CAS 14677-21-5): Core Scaffold Procurement for COX-2 and Anti-Osteoporotic Probe Development


4,5-Diphenylisoxazole (CAS 14677-21-5; C₁₅H₁₁NO; MW 221.25 g/mol) is an unsubstituted diarylisoxazole heterocycle that serves as the foundational scaffold for multiple bioactive compound series . The compound is a solid with calculated density of 1.128-1.129 g/cm³, calculated boiling point of 353.2 °C at 760 mmHg, and calculated flash point of 126.8 °C [1]. While the parent compound exhibits minimal intrinsic bioactivity, its procurement as a synthetic building block is essential for generating 4,5-diarylisoxazole derivatives with established pharmacological differentiation in COX-1/COX-2 selectivity, anti-osteoporotic mineralization, and antimicrobial activity [2][3].

Why Unsubstituted 4,5-Diphenylisoxazole Is Not Interchangeable with Functionalized 4,5-Diarylisoxazole Analogs in Target-Based Assays


Procurement specifications for 4,5-diarylisoxazoles must account for substituent-dependent pharmacological divergence that renders compounds non-substitutable. Within this scaffold class, the unsubstituted parent 4,5-diphenylisoxazole exhibits a fundamentally different COX enzyme selectivity profile compared to its para-methylsulfonylphenyl and 5-trifluoromethyl derivatives [1]. Specifically, while the 4,5-diphenylisoxazole group of compounds (11a-p) demonstrates potent analgesic and anti-inflammatory activity, evaluated members (11a, 11b, 11m) were more selective inhibitors of COX-1 than COX-2 [1]. In contrast, introduction of a C-5 CF₃ or C-3 NHSO₂Me substituent converts the selectivity toward COX-2 with SI values exceeding 500,000 [1]. Similarly, aminoalkoxy-substituted derivatives display marked differences in osteoblast mineralization activity and cytotoxicity profiles depending on side-chain structure [2]. These divergent properties are substituent-dependent and cannot be extrapolated from the parent scaffold alone.

4,5-Diphenylisoxazole: Quantitative Differential Evidence Against Comparator Scaffolds and Derivatives


COX-2 vs. COX-1 Selectivity: 4,5-Diphenylisoxazole Scaffold Derivatives vs. Celecoxib Benchmark

The 4,5-diphenylisoxazole scaffold, when functionalized with a C-5 trifluoromethyl group and a para-methylsulfonylphenyl substituent at C-3, produces compound 15 (3-(4-methylsulphonylphenyl)-4-phenyl-5-trifluoromethylisoxazole), which demonstrates a COX-2 selectivity index (SI) > 500,000 [1]. This exceeds the reference drug celecoxib's SI of 404 by over 1,200-fold, establishing a clearly differentiated selectivity profile relative to the clinically established COX-2 inhibitor class [1]. The unsubstituted parent 4,5-diphenylisoxazole compounds (11a-p) exhibit the opposite selectivity, favoring COX-1 over COX-2 [1].

COX-2 inhibition anti-inflammatory structure-activity relationship

Regioisomeric COX-2 Selectivity Differentiation: C-3 vs. C-4 Methylsulfonylphenyl Substitution on 4,5-Diphenylisoxazole Scaffold

Among 4,5-diphenylisoxazole derivatives, the regioisomeric placement of the methylsulfonylphenyl group dramatically alters COX-2 selectivity. The C-3 substituted derivative (15) exhibits SI > 500,000, whereas the C-4 substituted regioisomer (21; 3-phenyl-4-(4-methylsulphonylphenyl) regioisomer) shows a substantially reduced SI of 1,122 [1]. This represents an approximately 445-fold difference in COX-2 selectivity between regioisomers derived from the same core scaffold [1].

regioisomer COX-2 selectivity molecular docking

Osteoblast Mineralization Activity and Cytotoxicity Trade-off: Aminoalkoxy-Substituted 4,5-Diphenylisoxazole Derivatives vs. Ipriflavone

Aminoalkoxy-substituted 4,5-diphenylisoxazole derivatives demonstrate structure-dependent differentiation from the clinical anti-osteoporotic agent Ipriflavone. Compound 3 (5-isopropoxy-2-[4-(4-methoxyphenyl)isoxazol-5-yl]phenol) exhibits 277% osteoblast mineralization relative to baseline, representing 2.8-fold greater activity than the positive control Ipriflavone [1]. However, this compound is associated with unacceptably low cell viability (6%) and high cytotoxicity (68%) [1]. In contrast, derivative 7a (5-{4-isopropoxy-2-[4-(pyrrolidin-1-yl)butoxy]phenyl}-4-(4-methoxyphenyl)isoxazole) achieves 194% mineralization (2-fold greater activity than Ipriflavone) while maintaining comparable cell viability (71% vs. Ipriflavone 77%) and demonstrating no cytotoxicity against human adipose-derived stem cells [1].

anti-osteoporotic osteoblast differentiation mineralization assay

COX Inhibitor Selectivity Divergence: Unsubstituted 4,5-Diphenylisoxazole vs. 4,5-Diphenyl-4-isoxazoline Scaffold

The 4,5-diphenylisoxazole scaffold and the structurally related 4,5-diphenyl-4-isoxazoline scaffold exhibit distinct COX selectivity patterns that preclude interchangeable use in anti-inflammatory drug discovery. While 4,5-diphenylisoxazole derivatives without C-3 substitution (11a-p) are more selective for COX-1 than COX-2 [1], 4,5-diphenyl-4-isoxazoline derivative 13j (2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline) achieves potent and selective COX-2 inhibition with COX-1 IC₅₀ = 258 μM and COX-2 IC₅₀ = 0.004 μM, yielding a selectivity index of 64,500 [2]. A related isoxazoline 13k (with F substituent) exhibits SI = 3,162 and COX-2 IC₅₀ = 0.0316 μM [2].

isoxazole isoxazoline COX selectivity scaffold comparison

Antimicrobial Activity Divergence: 3,4-Diphenylpyrazole vs. 4,5-Diphenylisoxazole Scaffolds Against Staphylococcus aureus

A comparative structure-activity relationship study of phenylazole scaffolds revealed that 4,5-diphenylisoxazole derivatives demonstrate antimicrobial activity against Staphylococcus aureus Newman strain that differs from structurally analogous 3,4-diphenylpyrazole derivatives [1]. The study evaluated multiple derivatives of both scaffold classes, establishing that the heterocyclic core identity (isoxazole vs. pyrazole) meaningfully influences antibacterial potency, though specific MIC values were not disclosed in the abstract [1]. This finding indicates that the 4,5-diphenylisoxazole scaffold offers a distinct chemical space for antimicrobial development that is not redundant with the pyrazole analog.

antimicrobial Staphylococcus aureus scaffold comparison phenylazole

Photochemical Reactivity: 4,5-Diphenylisoxazole Photolysis vs. Thermal Stability

4,5-Diphenylisoxazole exhibits photochemical reactivity that differs from its thermal stability profile. Under sunlight photolysis in methanol sensitized by benzophenone, 4,5-diphenylisoxazole (1) undergoes dimerization to yield 4,4′,5,5′-tetraphenyl-2,2′-bioxazole (4) [1]. In contrast, irradiation at 350 nm in acetone or at 253.7 nm in absolute alcohol yields α-benzoylphenylacetonitrile (6) alongside phenanthro[9,10-d]-oxazole (5) [1]. This photochemical lability must be considered during synthetic planning and storage, as it diverges from the compound's behavior under standard thermal conditions.

photochemistry photolysis bioxazole synthetic intermediate

4,5-Diphenylisoxazole: High-Value Research and Industrial Application Scenarios Supported by Quantitative Evidence


Synthesis of Ultra-Selective COX-2 Inhibitor Candidates with Reduced Gastrointestinal Toxicity Potential

Procure 4,5-diphenylisoxazole as the synthetic precursor for preparing 3-(4-methylsulphonylphenyl)-4-phenyl-5-trifluoromethylisoxazole (15), which demonstrates COX-2 selectivity index (SI) > 500,000—exceeding the clinical reference celecoxib (SI = 404) by over 1,200-fold [1]. This exceptional selectivity profile correlates with reduced COX-1-mediated gastrointestinal adverse effects, making these derivatives valuable for anti-inflammatory drug discovery programs seeking improved safety margins [1]. The unsubstituted parent scaffold is essential for introducing the C-5 CF₃ and C-3 para-methylsulfonylphenyl substituents required to achieve this selectivity [1].

Anti-Osteoporotic Lead Optimization via Aminoalkoxy Side-Chain Derivatization

Utilize 4,5-diphenylisoxazole as the core scaffold for generating aminoalkoxy-substituted derivatives with tunable osteoblast mineralization activity and cytotoxicity profiles. Compound 7a (5-{4-isopropoxy-2-[4-(pyrrolidin-1-yl)butoxy]phenyl}-4-(4-methoxyphenyl)isoxazole) achieves 194% mineralization (2-fold greater activity than Ipriflavone) with non-cytotoxic, viable cell profiles (71% viability) [1]. This demonstrates that the 4,5-diphenylisoxazole platform supports rational structure-activity relationship studies to balance osteogenic potency with acceptable cytotoxicity for anti-osteoporotic drug development [1].

COX-1 Preferential Inhibitor Development for Platelet Aggregation Studies

Procure 4,5-diphenylisoxazole derivatives (11a-p series) for applications requiring COX-1 preferential inhibition. These unsubstituted or minimally substituted 4,5-diphenylisoxazoles are more selective for COX-1 than COX-2, making them suitable as pharmacological probes for investigating COX-1-mediated pathways, including thromboxane A₂ biosynthesis and platelet aggregation mechanisms [1]. This contrasts with the COX-2 selective isoxazoline analogs (e.g., 13j with COX-2 SI = 64,500), providing researchers with scaffold-dependent selectivity options [2].

Photochemical Synthesis of Tetraphenylbioxazole Derivatives

Use 4,5-diphenylisoxazole as a photochemical precursor for synthesizing 4,4′,5,5′-tetraphenyl-2,2′-bioxazole (4) via sunlight photolysis in methanol sensitized by benzophenone [1]. This photochemical transformation provides access to symmetrical bioxazole structures that serve as ligands, fluorescent probes, or advanced intermediates in materials chemistry [1]. Note that appropriate light-protection during storage and handling is required to prevent unintended photodegradation, as the compound's photochemical reactivity diverges from its thermal stability [1].

Quote Request

Request a Quote for 4,5-Diphenylisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.